

A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-3-butenenitrile

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Compound of Interest

Compound Name: 2-Methyl-3-butenenitrile

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In a comprehensive spectroscopic comparison, researchers now have a valuable guide to distinguish **2-Methyl-3-butenenitrile** from its closely related isomers. This publication provides a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for **2-Methyl-3-butenenitrile**, 2-Methyl-2-butenenitrile, cis-3-Pentenitrile, trans-3-Pentenitrile, and 4-Pentenitrile. This guide is an essential tool for scientists and professionals in drug development and chemical research, offering objective data to support structural elucidation and purity assessment.

The subtle differences in the molecular structures of these isomers lead to distinct spectroscopic fingerprints. Understanding these differences is crucial for controlling chemical reactions and ensuring the quality of synthesized compounds. This guide presents the key distinguishing features observed in each analytical technique, summarized in clear, comparative tables.

At a Glance: Spectroscopic Comparison of Pentenenitrile Isomers

The following tables summarize the key spectroscopic data points for **2-Methyl-3-butenenitrile** and its isomers, providing a quantitative basis for their differentiation.

Table 1: Key Infrared (IR) Absorption Frequencies (cm^{-1})

Compound	C≡N Stretch	C=C Stretch	=C-H Stretch	C-H Stretch (sp ³)
2-Methyl-3-butenenitrile	~2250	~1640	~3090	~2980, ~2940
2-Methyl-2-butenenitrile	~2220	~1650	-	~2980, ~2920
cis-3-Pentenitrile	~2250	~1655	~3020	~2970, ~2930
trans-3-Pentenitrile	~2250	~1670	~3030	~2970, ~2930
4-Pentenitrile	~2250	~1645	~3080	~2960, ~2930

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

Compound	Vinylic Protons	Allylic/Propargylic Protons	Methyl/Alkyl Protons
2-Methyl-3-butenenitrile	5.2-6.0 (m)	3.1 (m)	1.4 (d)
2-Methyl-2-butenenitrile	5.3 (q)	-	1.8 (s), 1.9 (d)
cis-3-Pentenitrile	5.4-5.6 (m)	3.2 (d)	1.7 (d)
trans-3-Pentenitrile	5.5-5.7 (m)	3.1 (d)	1.7 (d)
4-Pentenitrile	5.0-5.9 (m)	2.4 (m), 2.5 (t)	-

Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

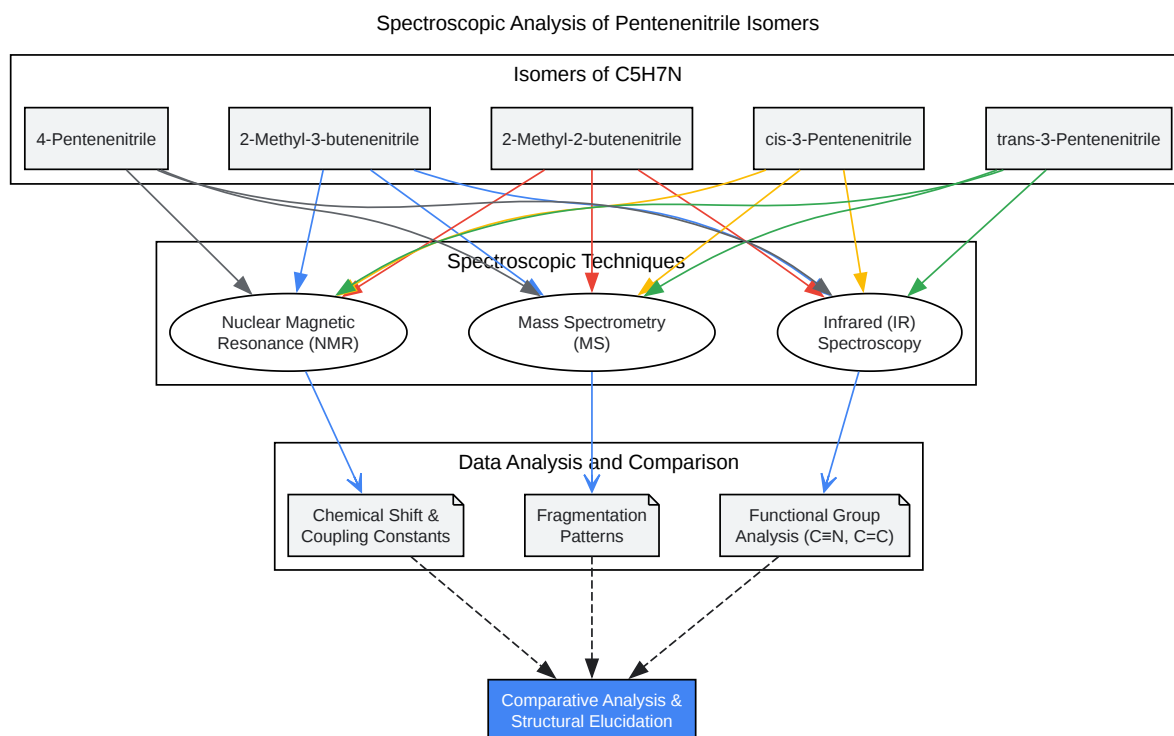
Compound	C≡N	C=C	Other Aliphatic Carbons
2-Methyl-3-butenenitrile	~122	~134, ~118	~35, ~20
2-Methyl-2-butenenitrile	~118	~128, ~105	~20, ~15
cis-3-Pentenenitrile	~118	~125, ~120	~22, ~12
trans-3-Pentenenitrile	~118	~126, ~121	~22, ~17
4-Pentenenitrile	~119	~136, ~116	~28, ~17

Table 4: Mass Spectrometry (MS) Key Fragments (m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Other Key Fragments
2-Methyl-3-butenenitrile	81	54	66, 41, 39
2-Methyl-2-butenenitrile	81	81	66, 54, 41
cis-3-Pentenenitrile	81	41	54, 39, 80
trans-3-Pentenenitrile	81	54	41, 39, 80[1]
4-Pentenenitrile	81	41	39, 54, 80[2]

Visualizing the Analytical Approach

The following diagram illustrates the logical workflow for the spectroscopic comparison of **2-Methyl-3-butenenitrile** and its isomers.



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Caption: Workflow for the spectroscopic comparison of pentenenitrile isomers.

Experimental Protocols

The data presented in this guide were compiled from various sources and are supplemented by the following general experimental protocols.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

- **Sample Preparation:** A thin liquid film of the neat sample was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** Spectra were recorded in the mid-IR range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the clean plates was acquired and subtracted from the sample spectrum.
- **Analysis:** Characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) and carbon-carbon double bond ($\text{C}=\text{C}$) stretching vibrations, as well as C-H stretching vibrations, were identified and compared.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** ^1H and ^{13}C NMR spectra were obtained on a 300 MHz or higher field NMR spectrometer.
- **Sample Preparation:** Approximately 10-20 mg of the sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition for ^1H NMR:** Standard pulse sequences were used. Key parameters included a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **Data Acquisition for ^{13}C NMR:** A proton-decoupled pulse sequence was used. A wider spectral width (e.g., 0-200 ppm) was employed, and a significantly larger number of scans was required due to the lower natural abundance of the ^{13}C isotope.
- **Analysis:** Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration values for ^1H NMR were analyzed to determine the proton environments and their connectivities.^{[4][5]}

Mass Spectrometry (MS)

- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was utilized.

- **Sample Preparation:** A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) was prepared.
- **GC Separation:** The sample was injected into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). The oven temperature was programmed to ramp from a low initial temperature to a final temperature to ensure separation of any impurities.
- **MS Detection:** The mass spectrometer was operated in EI mode at 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of approximately 35-200 amu.
- **Analysis:** The mass spectrum of the eluting peak corresponding to the compound of interest was analyzed. The molecular ion peak (M^+) was identified, and the fragmentation pattern was examined to identify characteristic fragment ions.[6] The base peak, which is the most intense peak in the spectrum, was also noted.[7]

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